Cas no 959800-67-0 (1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-)

1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-
- [3-(2,6-dichloro-phenyl)-5-isopropyl-3H-[1,2,3]triazol-4-yl]-methanol
- (1-(2,6-Dichlorophenyl)-4-isopropyl-1h-1,2,3-triazol-5-yl)methanol
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- Inchi: 1S/C12H13Cl2N3O/c1-7(2)11-10(6-18)17(16-15-11)12-8(13)4-3-5-9(12)14/h3-5,7,18H,6H2,1-2H3
- InChI Key: IJVUIOCXNVEGKH-UHFFFAOYSA-N
- SMILES: N1(C2=C(Cl)C=CC=C2Cl)C(CO)=C(C(C)C)N=N1
1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM531076-1g |
(1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol |
959800-67-0 | 97% | 1g |
$485 | 2024-07-18 | |
Crysdot LLC | CD11002556-1g |
(1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methanol |
959800-67-0 | 97% | 1g |
$490 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750717-1g |
(1-(2,6-Dichlorophenyl)-4-isopropyl-1h-1,2,3-triazol-5-yl)methanol |
959800-67-0 | 98% | 1g |
¥4851.00 | 2024-04-23 |
1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- Related Literature
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-
1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- (CAS No. 959800-67-0): A Comprehensive Overview
1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- (CAS No. 959800-67-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- make it a valuable candidate for various drug discovery and development initiatives.
The molecular structure of 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- consists of a triazole ring attached to a methanol group and substituted with a 2,6-dichlorophenyl and an isopropyl group. These functional groups contribute to the compound's chemical stability and biological activity. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with intracellular targets.
Recent studies have highlighted the potential of 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens. The triazole scaffold is well-known for its antifungal properties, and the specific substitution pattern in 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- further enhances its efficacy.
In addition to its antifungal properties, 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The ability to modulate these pathways makes it a promising lead compound for the development of novel anticancer drugs.
The pharmacokinetic properties of 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- have been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits favorable absorption and distribution profiles, making it suitable for both oral and parenteral administration. The lipophilic nature of the dichlorophenyl group facilitates its penetration into tissues and cells, while the methanol group ensures sufficient solubility in aqueous environments.
To further enhance its therapeutic potential, efforts are underway to optimize the chemical structure of 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-. Medicinal chemists are exploring various modifications to improve its potency and selectivity while minimizing potential side effects. For example, substituting different functional groups on the triazole ring or modifying the alkyl chain can lead to compounds with enhanced biological activity.
Clinical trials are currently being conducted to evaluate the safety and efficacy of 1H-1,2,3-Triazole-5-methanol, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)- in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
In conclusion, 1H-1,2,3-Triazole-5-methanol,-(
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